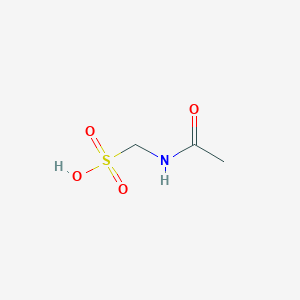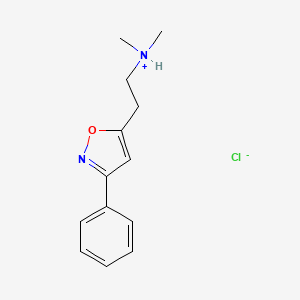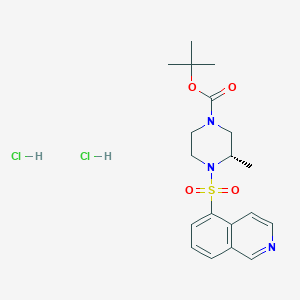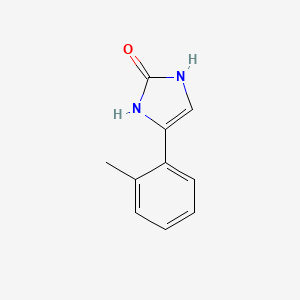
4-O-Tolyl-1,3-dihydro-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Tolyl-1,3-dihydro-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a tolyl group (a methyl-substituted phenyl group) attached to the imidazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Tolyl-1,3-dihydro-imidazol-2-one typically involves the condensation of an appropriate aldehyde with an amine, followed by cyclization. One common method involves the reaction of o-toluidine with glyoxal in the presence of an acid catalyst to form the imidazole ring . The reaction conditions often include heating the mixture to promote cyclization and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-Tolyl-1,3-dihydro-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to other functional groups.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the tolyl ring .
Wissenschaftliche Forschungsanwendungen
4-O-Tolyl-1,3-dihydro-imidazol-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-O-Tolyl-1,3-dihydro-imidazol-2-one and its derivatives often involves interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.
Benzimidazole: A similar compound with a fused benzene ring, often used in pharmaceuticals.
Uniqueness
4-O-Tolyl-1,3-dihydro-imidazol-2-one is unique due to the presence of the tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential in specific applications, such as targeted drug design or material science .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-(2-methylphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
LLBMMBZOTLJWCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CNC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





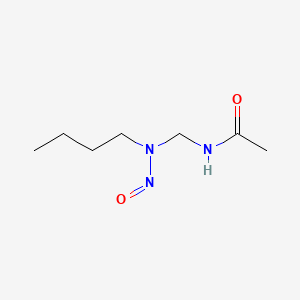
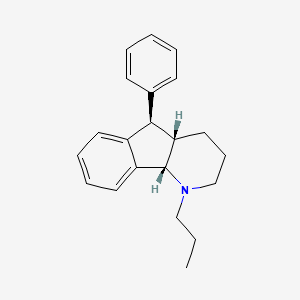
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
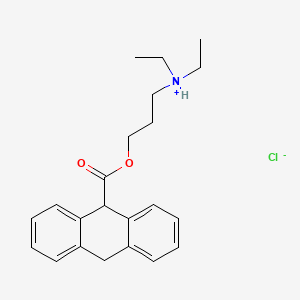
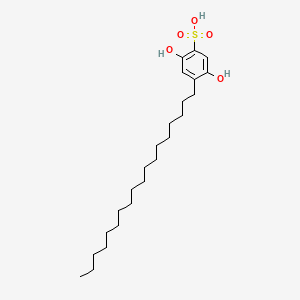

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
